molecular formula C21H23NO3 B149635 N-(p-Amylcinnamoyl)anthranilic acid CAS No. 110683-10-8

N-(p-Amylcinnamoyl)anthranilic acid

Cat. No. B149635
CAS RN: 110683-10-8
M. Wt: 337.4 g/mol
InChI Key: GAMRBCZMOOMBSQ-CCEZHUSRSA-N
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Description

ACA is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 4-pentylcinnamoyl group . It is a transient receptor potential (TRP) channel blocker and phospholipase A2 (PLA2) inhibitor . It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor and a TRP channel blocker .


Synthesis Analysis

ACA derivatives have been synthesized and evaluated using calcium imaging and electrophysiology approaches . Systematic structure-activity relationship studies resulted in some potent compounds inhibiting the TRPM2 channel with sub-micromolar half-maximal inhibitory concentration values .


Molecular Structure Analysis

ACA is an amidobenzoic acid, a member of cinnamamides, and a secondary carboxamide . Its molecular formula is C21H23NO3 .


Chemical Reactions Analysis

ACA has been shown to inhibit SdcS as well as the fenamate nonsteroidal anti-inflammatory drugs, flufenamate, and niflumate . It also inhibits calcium-activated chloride current in cardiac ventricular myocytes .


Physical And Chemical Properties Analysis

ACA has a molecular weight of 337.4 g/mol . Its IUPAC name is 2-[[ (E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid .

Scientific Research Applications

Inhibition of Phospholipase A2 (PLA2)

N-(p-Amylcinnamoyl)anthranilic acid functions as a broad-spectrum inhibitor of PLA2, an enzyme involved in the inflammatory process by catalyzing the release of arachidonic acid from phospholipids .

Blockage of TRP Channels

It acts as a blocker for transient receptor potential (TRP) channels, which are involved in various physiological processes including sensation and pain perception .

Modulation of Ion Channels in the Heart

This compound is a modulator of various ion channels in the heart, effectively inhibiting calcium-activated chloride channels without affecting L-type calcium channels, which has implications for antiarrhythmic treatments .

Regulation of Reactive Oxygen Species (ROS)

It has been used to study its role in regulating the production of ROS, which are chemically reactive molecules containing oxygen that play a role in cell signaling and homeostasis .

Inhibition of Insulin Secretion

N-(p-Amylcinnamoyl)anthranilic Acid has been reported to inhibit glucose-induced insulin secretion, which is significant for understanding diabetes and metabolic disorders .

Suppression of Arachidonic Acid Formation

By inhibiting PLA2, it consequentially suppresses glucose-induced arachidonic acid formation in cells, which is important for studying inflammatory responses .

Inhibition of SLC13 Transporters

This compound is a slow-binding inhibitor of mammalian sodium-dependent SLC13 transporters, which are important for nutrient transport and metabolism .

NMR Probes for Protein Study

Anthranilic acid derivatives like N-(p-Amylcinnamoyl)anthranilic acid are used as metabolic precursors for selective stable isotope labeling of aromatic residues in proteins, aiding in structural and dynamic studies via NMR .

Mechanism of Action

Target of Action

N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a modulator of various ion channels in the heart . Its primary targets are calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels . These channels are believed to be involved in developing arrhythmia .

Mode of Action

ACA acts as an effective reversible inhibitor of its primary targets . It inhibits the calcium-activated chloride current in cardiac ventricular myocytes . The calcium-activated chloride channel is an important component in the early phase of repolarization of cardiac muscle cells . When the heart is at rest, the chloride channel current can be activated, causing an outward flow of chloride, inducing a depolarizing current . This current is generally large enough to generate an action potential, called a delayed after-depolarization .

Biochemical Pathways

The calcium-activated chloride current is also doubled when stimulated by the sympathetic nervous system, likely due to an increase in calcium release . This tends to occur more often in cells that are already under calcium stress . Delayed after-depolarizations can lead to arrhythmias .

Result of Action

The inhibition of calcium-activated chloride channels by ACA can prevent the occurrence of arrhythmias . Arrhythmia is a cardiac disease characterized by an irregular heartbeat . Some forms of arrhythmia are dangerous and life-threatening, while others are comparatively minor .

Action Environment

The action of ACA is influenced by the physiological environment of the heart. For instance, the calcium-activated chloride current is doubled when stimulated by the sympathetic nervous system . This suggests that the efficacy and stability of ACA could be influenced by factors such as stress, which can stimulate the sympathetic nervous system.

Future Directions

ACA and its derivatives are being studied for their potential therapeutic applications. For example, ACA derivatives have shown neuroprotective activity in vitro and reduced cerebral infarction in a transient middle cerebral artery occlusion model in vivo . ACA has also been compared to curcumin for its ability to block H2O2-induced currents .

properties

IUPAC Name

2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMRBCZMOOMBSQ-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166445
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Amylcinnamoyl)anthranilic acid

CAS RN

99196-74-4, 110683-10-8
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amylcinnamoylanthranilic acid
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Record name N-(p-Amylcinnamoyl)anthranilic acid
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Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
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Record name N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID
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Record name N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of ACA?

A1: ACA is best known as a non-competitive antagonist of the transient receptor potential melastatin 2 (TRPM2) channel. [, , ] It binds to the channel, likely allosterically, inhibiting the influx of cations like calcium (Ca2+) into the cell. [, ]

Q2: How does ACA affect phospholipase A2 (PLA2)?

A2: ACA is also reported to inhibit PLA2, a key enzyme in the arachidonic acid cascade. [, , ] This inhibition can reduce the production of inflammatory mediators.

Q3: How does TRPM2 channel inhibition translate to its various effects?

A3: TRPM2 is involved in diverse cellular processes, including oxidative stress response, inflammation, and cell death. By inhibiting TRPM2, ACA can:

  • Reduce ischemic injury: By preventing excessive Ca2+ influx following ischemia, ACA can protect cells from damage. [, , ]
  • Modulate inflammation: ACA can reduce the production of inflammatory cytokines like TNF-α and IL-1β, potentially through its effects on both TRPM2 and PLA2. [, , , ]
  • Influence insulin resistance: Studies suggest ACA might improve insulin sensitivity in adipocytes by modulating TRPM2 activity and downstream signaling pathways. []

Q4: What is the molecular formula and weight of ACA?

A4: The molecular formula of ACA is C23H27NO3, and its molecular weight is 365.46 g/mol.

Q5: Is there any spectroscopic data available for ACA?

A5: While the provided research does not detail specific spectroscopic data, ACA's structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Q6: What is known about the stability of ACA?

A6: Specific data on ACA's stability under various conditions is limited in the provided research.

Q7: Have any structure-activity relationship (SAR) studies been conducted with ACA?

A7: Yes, studies have explored ACA derivatives to identify more potent and selective TRPM2 inhibitors. [] These studies revealed that modifications to the ACA scaffold can impact its potency and selectivity for TRPM2 over other channels like TRPM8 and TRPV1.

Q8: What are the known routes of administration for ACA?

A8: Studies have employed both in vitro and in vivo models to investigate ACA. In vivo studies typically involve intraperitoneal (i.p.) administration. [, , ]

Q9: What is the efficacy of ACA in animal models of disease?

A9: ACA has shown promising results in various preclinical models, including:

  • Ischemic stroke: ACA reduced infarct size and improved neurological outcomes in a mouse model of stroke, suggesting a potential therapeutic benefit. []
  • Atherosclerosis: In mouse models, ACA reduced atherosclerotic plaque formation and the expression of inflammatory markers. []
  • Renal ischemia-reperfusion injury: ACA administration attenuated kidney damage and improved biochemical markers of renal function in a rat model. []

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